molecular formula C18H25NO3 B13920210 Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate

Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate

Cat. No.: B13920210
M. Wt: 303.4 g/mol
InChI Key: MHCRXTKMFRDTHD-UHFFFAOYSA-N
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Description

Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both carbamate and spirocyclic moieties in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with a nucleophile like a Grignard reagent.

    Introduction of the Carbamate Group: The carbamate functionality is introduced by reacting the spirocyclic intermediate with an isocyanate or a carbamoyl chloride under mild conditions.

    Phenylmethyl Substitution:

Industrial Production Methods

Industrial production of Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Phenylmethyl halides, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of a spirocyclic ketone or aldehyde.

    Reduction: Formation of a spirocyclic amine.

    Substitution: Formation of various substituted spirocyclic carbamates.

Scientific Research Applications

Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique structure.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate can be compared with other spirocyclic carbamates and related compounds:

    tert-butyl N-(2-hydroxyspiro[3.5]nonan-7-yl)carbamate: Similar spirocyclic structure but with a tert-butyl group instead of a phenylmethyl group.

    2-Methyl-2-propanyl (7-hydroxyspiro[3.5]non-2-yl)carbamate: Another spirocyclic carbamate with different substituents.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Compounds with similar biological activity but different core structures.

Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate stands out due to its unique combination of a spirocyclic core and a phenylmethyl carbamate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

benzyl N-(2-hydroxyspiro[3.5]nonan-7-yl)-N-methylcarbamate

InChI

InChI=1S/C18H25NO3/c1-19(17(21)22-13-14-5-3-2-4-6-14)15-7-9-18(10-8-15)11-16(20)12-18/h2-6,15-16,20H,7-13H2,1H3

InChI Key

MHCRXTKMFRDTHD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC2(CC1)CC(C2)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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